molecular formula C20H27NO4 B15237533 Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B15237533
M. Wt: 345.4 g/mol
InChI Key: VGAWTMNVOQFXTL-UHFFFAOYSA-N
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Description

Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butyl ester group, an ethoxycarbonyl-substituted cyclopropyl ring, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of the cyclopropyl ring, followed by its attachment to the isoquinoline core through a series of coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the molecule with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like triethylamine. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents such as dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate include other isoquinoline derivatives with different substituents. Examples include:

  • Tert-butyl 6-(2-(methoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Tert-butyl 6-(2-(ethoxycarbonyl)cyclopropyl)-3,4-dihydroisoquinoline-1(2H)-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl 6-(2-ethoxycarbonylcyclopropyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C20H27NO4/c1-5-24-18(22)17-11-16(17)14-6-7-15-12-21(9-8-13(15)10-14)19(23)25-20(2,3)4/h6-7,10,16-17H,5,8-9,11-12H2,1-4H3

InChI Key

VGAWTMNVOQFXTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CC3=C(CN(CC3)C(=O)OC(C)(C)C)C=C2

Origin of Product

United States

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